![molecular formula C19H19NO4 B13367018 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B13367018.png)
1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the 2,3-dione functionality. The final step involves the attachment of the 2-(4-isopropoxyphenoxy)ethyl side chain. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can be employed to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the 2,3-dione functionality to other forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents on the indole core or the side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typical conditions include the use of organic solvents, controlled temperatures, and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole core can lead to the formation of indole-2,3-diones, while reduction can yield indole-2,3-diols. Substitution reactions can introduce a wide range of functional groups, resulting in diverse indole derivatives.
Aplicaciones Científicas De Investigación
1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: Indole derivatives are known for their biological activities, such as antiviral, anticancer, and antimicrobial properties. This compound can be studied for its potential biological effects and mechanisms of action.
Medicine: The compound may have therapeutic potential due to its ability to interact with biological targets. Research can focus on its efficacy and safety as a drug candidate.
Industry: The compound can be used in the development of new materials, such as dyes, polymers, and catalysts. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The 2,3-dione functionality may also play a role in the compound’s reactivity and biological effects. Detailed studies on the molecular targets and pathways involved can provide insights into its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde: This compound features a similar structure but with a carbaldehyde group instead of the 2,3-dione functionality.
1-{1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indol-3-yl}-1-propanone: This compound has a propanone group, making it structurally similar but with different chemical properties.
Uniqueness
1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione is unique due to its specific combination of the indole core, 2,3-dione functionality, and the 2-(4-isopropoxyphenoxy)ethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H19NO4 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
1-[2-(4-propan-2-yloxyphenoxy)ethyl]indole-2,3-dione |
InChI |
InChI=1S/C19H19NO4/c1-13(2)24-15-9-7-14(8-10-15)23-12-11-20-17-6-4-3-5-16(17)18(21)19(20)22/h3-10,13H,11-12H2,1-2H3 |
Clave InChI |
DQJNNNPXWXTSFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13366935.png)
![3-[(benzylsulfanyl)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366937.png)
![6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B13366943.png)

![6-(4-Ethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366948.png)
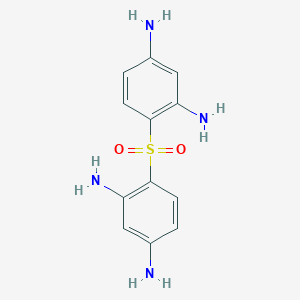


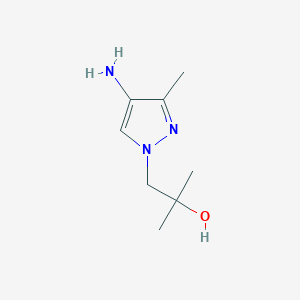
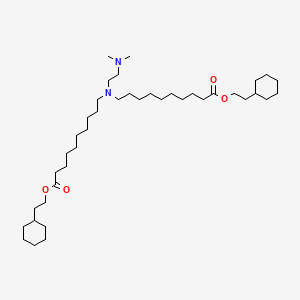
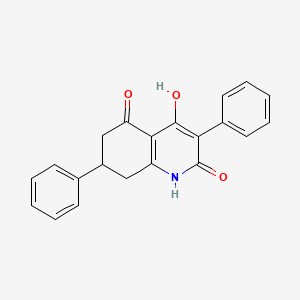
![6-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B13366992.png)
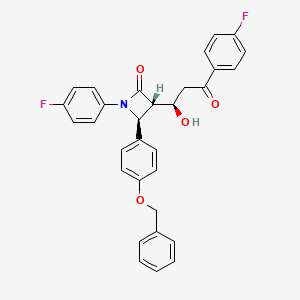
![2-{[4-(Acetylamino)phenyl]sulfanyl}benzyl acetate](/img/structure/B13367010.png)
